4-Nitrophenyl prop-2-yn-1-yl carbonate
Description
The Strategic Importance of Activated Carbonates in Chemical Transformations
Activated carbonates, particularly those derived from electron-deficient phenols like 4-nitrophenol (B140041), serve as excellent electrophilic partners in a variety of chemical reactions. The 4-nitrophenoxy group is a superb leaving group, facilitating nucleophilic acyl substitution reactions with a wide range of nucleophiles, including amines and alcohols. emerginginvestigators.orgemerginginvestigators.org This reactivity makes 4-nitrophenyl carbonates powerful reagents for the introduction of carbonyl moieties and for the synthesis of other carbonates, carbamates, and ureas. mdpi.com
The utility of 4-nitrophenyl carbonates also extends to their role as base-labile protecting groups. These groups are stable under acidic and neutral conditions but can be readily cleaved under mild basic conditions. emerginginvestigators.orgemerginginvestigators.org The deprotection process releases the bright yellow 4-nitrophenolate (B89219) ion, allowing for convenient spectroscopic monitoring of the reaction's progress. emerginginvestigators.orgemerginginvestigators.org
Propargyl Moieties as Versatile Handles for Bioorthogonal Ligation and Chemical Derivatization
The propargyl group, containing a terminal alkyne, is a cornerstone of bioorthogonal chemistry. Its ability to undergo highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction, allows for the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes. broadpharm.commdpi.com This has profound implications for chemical biology, enabling the labeling and tracking of biomolecules, and the construction of complex bioconjugates.
Beyond click chemistry, the terminal alkyne of the propargyl group can participate in a variety of other transformations, including Sonogashira coupling and other metal-catalyzed reactions, further expanding its synthetic utility.
Positioning of 4-Nitrophenyl prop-2-yn-1-yl Carbonate as a Key Intermediary Reagent
This compound ingeniously combines the functionalities of an activated carbonate and a propargyl group within a single molecule. This dual nature positions it as a key bifunctional reagent. The activated carbonate allows for its facile reaction with nucleophiles, such as the amine group on a lysine (B10760008) residue of a protein or a synthetic small molecule, to form a stable carbamate (B1207046) linkage. This process simultaneously and efficiently introduces a propargyl "handle" onto the target molecule. This newly installed alkyne can then be used for subsequent derivatization, for instance, by attaching a fluorescent dye, a polyethylene (B3416737) glycol (PEG) chain, or another biomolecule via click chemistry.
A related compound, Propargyl-PEG4-5-nitrophenyl carbonate, is utilized as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, highlighting the practical application of this combined reactivity in advanced drug discovery. broadpharm.commedchemexpress.com
Historical Context and Evolution of Activated Carbonate Chemistry
The journey of activated carbonates is intrinsically linked to the broader history of organic synthesis and the quest for controlled and selective reactions. The origins can be traced back to the development of phosgene (B1210022) chemistry for the synthesis of carbonates. However, the extreme toxicity of phosgene spurred the search for safer alternatives. mdpi.com
In the mid-20th century, the concept of "activated esters" gained prominence, particularly in peptide synthesis. Reagents like 4-nitrophenyl esters were found to be highly effective for forming amide bonds under mild conditions. This principle was extended to carbonate chemistry, leading to the development of activated carbonates like bis(4-nitrophenyl) carbonate and 4-nitrophenyl chloroformate as stable, crystalline, and safer alternatives to phosgene for the activation of alcohols and amines. google.com These reagents provided chemists with powerful tools for creating carbonate and carbamate linkages with high efficiency, paving the way for their widespread use in protecting group strategies, bioconjugation, and polymer synthesis.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₇NO₅ |
| Molecular Weight | 221.17 g/mol |
| IUPAC Name | (4-nitrophenyl) prop-2-ynyl carbonate |
| CAS Number | 228111-40-8 |
Data sourced from PubChem. nih.gov
Synthesis of 4-Nitrophenyl Carbonates
A general and widely used method for the synthesis of 4-nitrophenyl carbonates involves the reaction of an alcohol with 4-nitrophenyl chloroformate in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) at reduced temperatures to control the reactivity.
General Reaction Scheme:
In the specific case of this compound, the alcohol used is propargyl alcohol.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |
| Propargyl alcohol | 4-Nitrophenyl chloroformate | Pyridine or Triethylamine | Dichloromethane | 0 °C to room temperature |
This is a generalized procedure based on the synthesis of similar 4-nitrophenyl carbonates. orgsyn.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) prop-2-ynyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c1-2-7-15-10(12)16-9-5-3-8(4-6-9)11(13)14/h1,3-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSTXYJGQDNJRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Nitrophenyl Prop 2 Yn 1 Yl Carbonate
Established Preparative Routes from Precursor Compounds
The principal route for preparing 4-nitrophenyl prop-2-yn-1-yl carbonate relies on the direct coupling of precursor molecules, specifically an alcohol and an activated carbonyl donor.
The standard laboratory synthesis involves the reaction of propargyl alcohol with a highly reactive carbonyl compound. nih.gov Propargyl alcohol provides the essential propargyl moiety (prop-2-yn-1-yl group) to the final carbonate structure. The reaction is a nucleophilic acyl substitution where the oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the donor molecule. beilstein-journals.org This method is favored for its directness and efficiency in forming the carbonate linkage.
In this synthesis, p-nitrophenyl chloroformate serves as the activated carbonyl donor. nih.govresearchgate.net It is a versatile and highly reactive reagent used to create carbonate esters from alcohols. researchgate.netsigmaaldrich.com The molecule's reactivity stems from two key features: the chlorine atom, which is a good leaving group, and the electron-withdrawing nitro group on the phenyl ring. This nitro group makes the p-nitrophenoxide ion a very stable leaving group, facilitating the nucleophilic attack by the alcohol. beilstein-journals.org The reaction typically involves adding p-nitrophenyl chloroformate to a solution of propargyl alcohol in the presence of a base. nih.govrsc.org
Mechanistic Considerations of the Esterification Process
The formation of the carbonate is a nucleophilic acyl substitution reaction. The process is generally initiated by a base, such as pyridine (B92270) or triethylamine (B128534), which deprotonates the hydroxyl group of propargyl alcohol to form a more nucleophilic alkoxide ion. nih.gov This alkoxide then attacks the electrophilic carbonyl carbon of p-nitrophenyl chloroformate. This leads to the formation of a transient tetrahedral intermediate. The intermediate subsequently collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. The base used in the reaction also serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion.
Optimization of Reaction Conditions and Catalytic Enhancements
Optimizing the synthesis of this compound involves careful control over several reaction parameters to maximize yield and purity. researchgate.net
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) during the addition of the highly reactive p-nitrophenyl chloroformate to control the exothermic nature of the reaction and minimize potential side reactions. rsc.org After the initial addition, the reaction mixture is typically allowed to warm to room temperature to ensure completion. rsc.org
Solvent: Anhydrous aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) are commonly used to dissolve the reactants without participating in the reaction. nih.govrsc.org
Base/Catalyst: The choice and stoichiometry of the base are critical. A slight excess of a tertiary amine base like triethylamine or pyridine is often employed. The base not only activates the alcohol but also scavenges the HCl byproduct, preventing potential acid-catalyzed degradation of the product. nih.gov
Stoichiometry: Using a slight excess of the chloroformate reagent can ensure the complete consumption of the propargyl alcohol, but this may complicate purification. Therefore, reactant ratios are carefully controlled.
Below is a table summarizing typical reaction conditions for similar carbonate syntheses.
| Parameter | Condition | Purpose |
| Temperature | 0 °C to Room Temperature | Controls reaction rate, minimizes side products |
| Solvent | Dichloromethane (CH₂Cl₂), THF | Provides an inert medium for the reaction |
| Base | Pyridine, Triethylamine (Et₃N) | Activates the alcohol, neutralizes HCl byproduct |
| Reactant Ratio | Near-equimolar or slight excess of chloroformate | Drives reaction to completion |
Purification and Isolation Strategies in Laboratory and Industrial Scale Synthesis
Once the reaction is complete, a systematic purification strategy is employed to isolate the target compound.
On a laboratory scale , the typical procedure involves an aqueous work-up. The reaction mixture is transferred to a separatory funnel and washed sequentially with a mild acid (like dilute HCl) to remove the amine base, a mild base (like saturated sodium bicarbonate solution) to remove unreacted p-nitrophenyl chloroformate and the p-nitrophenol byproduct, and finally with brine to remove residual water. orgsyn.org The organic layer is then dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. orgsyn.org The resulting crude product is often purified further using column chromatography on silica (B1680970) gel to yield the pure this compound. orgsyn.org
For industrial scale synthesis , which prioritizes efficiency and cost-effectiveness, purification methods like recrystallization are preferred over chromatography. After the initial work-up, the crude solid would be dissolved in a minimal amount of a suitable hot solvent and allowed to cool slowly, causing the pure product to crystallize while impurities remain in the solution. orgsyn.org The crystals are then collected by filtration, washed with a cold solvent, and dried under vacuum. orgsyn.org
Analytical Techniques for Synthetic Progress Monitoring (e.g., Chromatography, Spectroscopy)
To monitor the progress of the synthesis and confirm the identity and purity of the final product, several analytical techniques are indispensable.
Chromatography: Thin-Layer Chromatography (TLC) is the primary tool for monitoring the reaction in real-time. mdpi.com By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, one can observe the disappearance of the starting materials (propargyl alcohol) and the appearance of the product spot with a different retention factor (Rf).
Spectroscopy: After isolation, the structure of this compound is confirmed using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of the propargyl and nitrophenyl groups and their connectivity through the carbonate linkage.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band in the region of 1760-1780 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carbonate group.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming that the desired product has been formed. The exact mass can be determined using high-resolution mass spectrometry (HRMS).
A summary of analytical techniques is provided below.
| Technique | Purpose | Key Observations |
| Thin-Layer Chromatography (TLC) | Monitor reaction progress | Disappearance of reactant spots, appearance of product spot |
| ¹H NMR Spectroscopy | Structural confirmation | Signals for aromatic protons, methylene (B1212753) protons, and acetylenic proton |
| ¹³C NMR Spectroscopy | Structural confirmation | Signals for carbonyl carbon, aromatic carbons, and alkyne carbons |
| Infrared (IR) Spectroscopy | Functional group identification | Strong C=O stretch around 1770 cm⁻¹ |
| Mass Spectrometry (MS) | Molecular weight determination | Molecular ion peak corresponding to C₁₀H₇NO₅ |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound offers a pathway to reduce the environmental impact of its production. Traditional synthetic routes often rely on hazardous reagents and solvents. An established method for synthesizing similar carbonates involves the reaction of an alcohol with a chloroformate in the presence of a base, which can be adapted for this compound. This conventional approach typically involves the reaction of propargyl alcohol with 4-nitrophenyl chloroformate, using a base like pyridine or triethylamine in a chlorinated solvent such as dichloromethane. While effective, this method presents several drawbacks from a green chemistry perspective, including the use of a hazardous solvent and a stoichiometric amount of a volatile and often toxic base.
Greener alternatives focus on several key areas of the synthesis: replacement of hazardous solvents, use of more environmentally benign catalysts, and development of more atom-economical reaction pathways.
One of the primary considerations in greening the synthesis is the choice of solvent. Dichloromethane is a common solvent in this type of reaction but is a suspected carcinogen and an environmental pollutant. usc.edu Safer alternatives that are being explored include bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources such as corncobs. sigmaaldrich.com Ethyl acetate (B1210297) is another attractive option due to its low toxicity and favorable environmental profile. acs.org Furthermore, organic carbonates, such as propylene (B89431) carbonate, are gaining attention as green solvents due to their low vapor pressure, low toxicity, and biodegradability. specificpolymers.comresearchgate.net
The replacement of volatile and hazardous bases like pyridine and triethylamine is another crucial aspect. researchgate.net While these bases are effective in scavenging the hydrogen chloride byproduct of the reaction, they are often used in stoichiometric amounts, contributing to waste. Catalytic amounts of more benign bases are a preferable alternative. For instance, 4-(dimethylamino)pyridine (DMAP) can be used as a more efficient catalyst. acs.org The use of solid, reusable basic catalysts, such as magnesium-lanthanum mixed oxides, presents an even more sustainable option, simplifying purification and minimizing waste. rsc.org Inorganic bases like potassium carbonate can also be employed as a safer alternative to pyridine. sciencemadness.orghumanjournals.com
More advanced green synthetic methodologies aim to circumvent the use of chloroformates altogether, thereby improving the atom economy of the reaction. rsc.org One such approach is the transesterification of a dialkyl carbonate, such as diethyl carbonate or dimethyl carbonate, with propargyl alcohol. rsc.orgunive.it Dimethyl carbonate is considered a green reagent as it is non-toxic and biodegradable. unive.itorientjchem.org This route is catalyzed by a reusable solid base and can be performed under solvent-free conditions, significantly reducing waste. rsc.orgresearchgate.net Biocatalysis, using enzymes like lipases, also presents a promising avenue for carbonate synthesis, offering high selectivity under mild reaction conditions. researchgate.net
Another innovative and inherently atom-economical approach is the direct synthesis from carbon dioxide and an epoxide. rug.nl The cycloaddition of CO2 to an epoxide is a 100% atom-efficient reaction. specificpolymers.com This method can be facilitated by various catalytic systems, including organocatalysts, which are metal-free and often have lower toxicity. rsc.org
By integrating these green chemistry principles, the synthesis of this compound can be redesigned to be more sustainable, safer, and more efficient.
| Parameter | Traditional Method | Greener Alternative |
|---|---|---|
| Carbon Source | 4-Nitrophenyl chloroformate | Diethyl carbonate, Dimethyl carbonate, or Carbon Dioxide |
| Solvent | Dichloromethane | Ethyl acetate, 2-Methyltetrahydrofuran, Propylene carbonate, or Solvent-free |
| Base/Catalyst | Pyridine or Triethylamine (stoichiometric) | Reusable solid bases (e.g., Mg-La mixed oxide), Organocatalysts (e.g., DMAP, DABCO), or Enzymes (catalytic) |
| Key Green Principles Applied | - | - Atom Economy
|
Chemical Reactivity and Mechanistic Pathways of 4 Nitrophenyl Prop 2 Yn 1 Yl Carbonate
Nucleophilic Acyl Substitution Reactions at the Carbonyl Center
The carbonate moiety is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the 4-nitrophenyl group, which stabilizes the departing phenoxide anion (pKa of 4-nitrophenol (B140041) is ~7.15). emerginginvestigators.org This makes the carbonyl carbon highly electrophilic and susceptible to reaction with a wide array of nucleophiles. These reactions proceed via a nucleophilic acyl substitution mechanism, typically involving a tetrahedral intermediate.
The reaction of 4-nitrophenyl carbonates with primary or secondary amines, known as aminolysis, is a highly efficient method for the synthesis of carbamates. beilstein-journals.org For 4-nitrophenyl prop-2-yn-1-yl carbonate, this reaction provides a direct route to propargylated carbamates, which are valuable building blocks in medicinal chemistry and materials science.
The reaction mechanism is generally considered to be a stepwise process. nih.govresearchgate.net The amine nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a zwitterionic tetrahedral intermediate (T±). nih.gov The fate of this intermediate determines the rate of the reaction. Depending on the basicity of the attacking amine, the rate-determining step can either be the formation of the tetrahedral intermediate or its breakdown to products and the 4-nitrophenoxide leaving group. nih.gov For reactions with highly basic amines, the breakdown of the intermediate is typically the slow step, whereas for less basic amines, the initial nucleophilic attack is rate-determining. nih.gov The amidine bases DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-diazabicyclo[4.3.0]non-5-ene) have also been shown to act as effective nucleophiles with p-nitrophenyl carbonates, leading to the formation of carbamate (B1207046) products. beilstein-journals.orgnih.gov
Table 1: Examples of Aminolysis Reactions
| Amine Nucleophile | Resulting Product Class |
|---|---|
| Primary Aliphatic Amines (e.g., Benzylamine) | N-Alkyl-propargyl carbamate |
| Secondary Alicyclic Amines (e.g., Piperidine) | N,N-Dialkyl-propargyl carbamate |
| Anilines | N-Aryl-propargyl carbamate |
| Amino Acids | N-Acyl-propargyl carbamate |
| Amidine Bases (e.g., DBU) | N-Amidinyl-propargyl carbamate |
Similar to aminolysis, this compound can react with alcohols or phenols (alcoholysis) in a transesterification-type reaction to yield new, different propargyl carbonates. beilstein-journals.org This reaction is fundamental in the use of the 4-nitrophenyl carbonate moiety as a protecting group for alcohols. emerginginvestigators.orgemerginginvestigators.org
The reaction proceeds through a nucleophilic acyl substitution pathway analogous to aminolysis. The alcohol attacks the carbonyl carbon, displacing the 4-nitrophenoxide ion. Since alcohols are generally weaker nucleophiles than amines, this reaction often requires the use of a base catalyst to deprotonate the alcohol, forming a more nucleophilic alkoxide ion. The reaction provides a route to synthesize unsymmetrical carbonates containing the propargyl group.
Table 2: Examples of Alcoholysis Reactions
| Alcohol Nucleophile | Catalyst (Typical) | Resulting Product Class |
|---|---|---|
| Primary Alcohols (e.g., Ethanol) | Pyridine (B92270), Triethylamine (B128534) | Ethyl propargyl carbonate |
| Secondary Alcohols (e.g., Isopropanol) | Pyridine, Triethylamine | Isopropyl propargyl carbonate |
| Phenols (e.g., Phenol) | Pyridine, Triethylamine | Phenyl propargyl carbonate |
| Polyols (e.g., Ethylene Glycol) | Pyridine, Triethylamine | Bis-propargyl carbonate derivatives |
Based on established principles of nucleophilic acyl substitution, other heteroatom nucleophiles are also expected to be reactive towards the activated carbonate. Thiols, which are known to be effective nucleophiles, can participate in thiolysis reactions. In the presence of a base, a thiol is converted to a more potent thiolate anion, which can attack the carbonyl carbon to displace the 4-nitrophenoxide leaving group. This reaction would result in the formation of S-propargyl thiocarbonates. The higher nucleophilicity of thiolates compared to alkoxides suggests this reaction should proceed efficiently.
Similarly, other nucleophiles such as hydrazines and hydroxylamines can react at the carbonyl center to produce the corresponding propargyl carbazates and N-hydroxy-carbamates, respectively.
Reactivity of the Terminal Alkyne Moiety
Independent of the carbonate group, the terminal alkyne (propargyl group) is a versatile functional handle that can undergo a variety of addition and coupling reactions.
The propargyl carbonate functional group is a well-established substrate in a multitude of transition-metal-catalyzed reactions. nih.gov These reactions often leverage the ability of metals like palladium, cobalt, gold, or platinum to activate the alkyne. nih.govnih.gov
Palladium-catalyzed reactions are particularly prominent, where propargyl carbonates can react with various nucleophiles, including isocyanides and alcohols, in multicomponent reactions to form complex heterocyclic structures like polysubstituted aminopyrroles. acs.org In some transformations, the carbonate acts as a leaving group in propargylic substitution reactions. rsc.org Furthermore, photoredox/cobalt-catalyzed systems enable the regio-, diastereo-, and enantioselective addition of the propargyl group to aldehydes, using propargyl carbonates as precursors to generate propargyl radicals. nih.gov This method allows for the stereoconvergent synthesis of valuable homopropargyl alcohols from racemic starting materials. nih.gov
Table 3: Examples of Metal-Catalyzed Reactions Involving the Propargyl Group
| Metal Catalyst | Reaction Type | Product Class |
|---|---|---|
| Palladium (Pd) | Multicomponent Reaction | Polysubstituted Pyrroles acs.org |
| Cobalt (Co) / Photoredox | Radical Propargylation of Aldehydes | Homopropargyl Alcohols nih.gov |
| Gold (Au) / Platinum (Pt) | Rearrangement / Cascade Reactions | Allenes, Bicyclic Structures nih.gov |
| Iron (Fe) | Propargylic Substitution | γ-Alkynyl Ketones rsc.org |
The terminal alkyne of this compound is an ideal substrate for [3+2] cycloaddition reactions with organic azides to form stable 1,2,3-triazole rings. This transformation, a cornerstone of "click chemistry," is most famously represented by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgacs.org
The CuAAC reaction is known for its high efficiency, mild reaction conditions, wide functional group tolerance, and strict regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer. organic-chemistry.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide (B81097). acs.org Propargyl compounds are considered excellent substrates for this transformation. nih.gov Alternatively, ruthenium catalysts can be employed to selectively produce the 1,5-disubstituted regioisomer (RuAAC). organic-chemistry.org This reactivity allows the propargyl group to serve as a handle for conjugating the molecule to biomolecules, polymers, or surfaces decorated with azide functionalities. researchgate.net
Rearrangement and Elimination Pathways
The chemical structure of this compound, featuring a terminal alkyne (propargyl group) and an excellent leaving group (4-nitrophenoxide), suggests a rich potential for rearrangement and elimination reactions, particularly under the influence of catalysts.
Rearrangement Pathways: Propargyl systems, including carbonates, are known to undergo a variety of rearrangements, often catalyzed by transition metals or strong Lewis acids. For this compound, several potential rearrangement pathways can be postulated:
rsc.orgrsc.org-Sigmatropic Rearrangement (Propargyl-Allenyl Rearrangement): In the presence of certain metal catalysts (e.g., gold, palladium), propargylic esters can rearrange to form allenyl esters. This transformation, known as a 1,3-acyloxy migration, would convert the propargyl carbonate into a highly reactive allenyl carbonate intermediate. This intermediate could then be trapped by nucleophiles or participate in subsequent cycloadditions.
Intramolecular Cyclization: The reaction of propargyl carbonates with strong Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), has been shown to proceed via an intramolecular 5-exo-dig cyclization. acs.org This pathway involves the attack of the carbonyl oxygen onto the alkyne, leading to the formation of a cyclic vinyl borate (B1201080) species. Such a pathway would be a plausible rearrangement for this compound.
Metal-Catalyzed Annulations: Nickel-catalyzed reactions of propargylic carbonates with bisnucleophilic species can lead to [3+2] annulation frameworks. researchgate.net This pathway involves the formation of a nickel-activated intermediate that undergoes a double attack by the nucleophile, leading to complex cyclic products.
Elimination Pathways: Elimination reactions are also a likely pathway for this molecule, given the acidity of the terminal alkyne proton and the stability of the 4-nitrophenoxide leaving group.
Base-Mediated Elimination: In the presence of a suitable base, the terminal proton of the propargyl group can be abstracted. This could initiate an elimination cascade, although the specific products would depend on the reaction conditions and the nature of the base.
H-Elimination from Intermediates: In metal-catalyzed reactions, intermediates formed from the initial activation of the alkyne can undergo H-elimination. For instance, gold-catalyzed reactions of propargyl aldehydes can form cyclized intermediates that subsequently eliminate a proton to yield spiro-compounds. researchgate.net A similar elimination step could be envisioned in the reaction cascade of this compound.
Influence of Solvent and Temperature on Reaction Kinetics
While specific kinetic data for this compound are not available, the influence of solvent and temperature on its reactions can be predicted based on extensive studies of analogous 4-nitrophenyl carbonates and general kinetic principles. acs.org The primary reaction anticipated for this compound is nucleophilic substitution at the carbonyl carbon, leading to the displacement of the 4-nitrophenoxide leaving group.
Influence of Solvent: The choice of solvent can dramatically affect the rate of nucleophilic substitution reactions by stabilizing or destabilizing the reactants, transition state, and products. wikipedia.org The effect of the solvent is largely dependent on its polarity, proticity, and coordinating ability.
Polarity: For reactions proceeding through a polar or charged transition state, an increase in solvent polarity is generally expected to increase the reaction rate. In the nucleophilic attack on the carbonyl carbon of this compound, a polar transition state is formed as the negative charge develops on the carbonyl oxygen and the bond to the leaving group begins to break. Therefore, polar solvents like acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and water would be expected to accelerate the reaction compared to nonpolar solvents like hexane (B92381) or toluene. wikipedia.orgresearchgate.net
Illustrative Table of Solvent Properties and Expected Influence:
| Solvent | Dielectric Constant (ε) | Type | Expected Effect on Nucleophilic Substitution Rate |
|---|---|---|---|
| Hexane | 1.9 | Nonpolar | Very Slow |
| Dichloromethane (B109758) | 9.1 | Polar Aprotic | Moderate |
| Tetrahydrofuran (B95107) (THF) | 7.5 | Polar Aprotic | Moderate |
| Acetonitrile | 37.5 | Polar Aprotic | Fast |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Very Fast |
| Water | 80.1 | Polar Protic | Complex effects, depends on nucleophile |
Influence of Temperature: The effect of temperature on reaction rates is generally described by the Arrhenius equation, which indicates that the rate constant increases exponentially with temperature. An increase in temperature provides the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions, and thus the likelihood of overcoming the activation energy barrier.
Computational and Theoretical Studies of Reaction Mechanisms
Direct computational or theoretical studies on the reaction mechanisms of this compound have not been identified in the literature. However, computational chemistry provides powerful tools to investigate the reactivity of such molecules, and studies on related systems offer insights into the likely mechanistic pathways.
Expected Areas of Computational Investigation:
Nucleophilic Substitution Mechanisms: Theoretical studies on the aminolysis of similar carbonates, such as 4-cyanophenyl 4-nitrophenyl carbonate, have been used to predict whether the reaction proceeds through a concerted or a stepwise mechanism. rsc.orgrsc.org For this compound, density functional theory (DFT) calculations could be employed to model the potential energy surface for its reaction with various nucleophiles. This would involve locating the transition state(s) and any potential tetrahedral intermediates. The calculated activation barriers would help to elucidate the most favorable reaction pathway.
Rearrangement and Cyclization Pathways: Computational studies have been instrumental in understanding the mechanisms of metal-catalyzed rearrangements of propargyl systems. For example, DFT calculations have been used to investigate the free energy profile of cobalt-catalyzed propargylation of aldehydes using propargyl carbonates, elucidating the role of radical intermediates. nih.gov Similar computational approaches could be applied to this compound to explore the feasibility and stereoselectivity of potential rearrangement and cyclization reactions under various catalytic conditions.
Solvent Effects: Modern computational methods can also model the influence of the solvent on reaction mechanisms. rsc.org Implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models (where individual solvent molecules are included in the calculation) can be used to understand how the solvent stabilizes different species along the reaction coordinate and affects the activation energies.
Frontier Molecular Orbital (FMO) Analysis: FMO theory can provide qualitative insights into the reactivity of this compound. The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) could be calculated to predict the most likely sites for nucleophilic and electrophilic attack. The LUMO is expected to be centered on the carbonyl carbon, confirming its electrophilicity and susceptibility to nucleophilic attack.
Applications of 4 Nitrophenyl Prop 2 Yn 1 Yl Carbonate in Advanced Organic Synthesis
Introduction of Alkyne Tags for Bioconjugation and Probe Development
The introduction of a terminal alkyne, or a "tag," onto biomolecules is a fundamental step in preparing them for bioorthogonal ligation reactions. 4-Nitrophenyl prop-2-yn-1-yl carbonate serves as an efficient reagent for this purpose, enabling the installation of a propargyl group that can then be used in various cycloaddition strategies.
Utilization in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies
The primary application of the alkyne tag introduced by this compound is in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole linkage between the alkyne-tagged molecule and an azide-functionalized partner. The propargyl group, once installed, readily participates in CuAAC reactions, making it a valuable tool for bioconjugation. nih.gov
A PEGylated version of this reagent, Propargyl-PEG4-5-nitrophenyl carbonate, is commercially available and highlights this intended utility. The propargyl group is explicitly designated for forming a triazole linkage with azide-containing compounds or biomolecules through CuAAC. nih.govresearchgate.net This demonstrates the reagent's role in synthesizing complex bioconjugates, such as those used in Proteolysis Targeting Chimeras (PROTACs). researchgate.net
Table 1: Key Features of this compound in CuAAC
| Feature | Description |
|---|---|
| Reactive Group 1 | 4-Nitrophenyl carbonate |
| Reactive Group 2 | Terminal Alkyne (Propargyl) |
| Primary Application | Introduction of an alkyne handle for CuAAC |
| Resulting Linkage | Stable Triazole |
Precursor for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents
While the terminal alkyne of the propargyl group is primarily used in copper-catalyzed reactions, it can also theoretically serve as a synthetic starting point for the generation of strained cyclooctynes, which are the key reagents for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is an alternative to CuAAC that avoids the use of a cytotoxic copper catalyst, making it highly suitable for applications in living systems.
The synthesis of a strained cyclooctyne (B158145) from a linear propargyl group would involve a multi-step chemical transformation to construct the eight-membered ring. Although direct conversion of this compound into a SPAAC reagent has not been extensively documented in the literature, its propargyl group contains the necessary carbon framework that could be elaborated into a cyclooctyne ring through various organic synthesis strategies. The development of such a synthetic route would further broaden the utility of this reagent in bioorthogonal chemistry.
Functionalization of Biomolecules and Complex Organic Structures
The amine-reactivity of the 4-nitrophenyl carbonate moiety makes it an ideal tool for the functionalization of a wide range of biomolecules and complex organic structures that possess primary amine groups.
Synthesis of Propargyl-Functionalized Peptides and Proteins
This compound is highly effective for the propargylation of peptides and proteins. The reagent reacts with the primary amino groups present on the N-terminus of a peptide chain or on the side chain of lysine (B10760008) residues. This reaction results in the formation of a stable carbamate (B1207046) linkage and the introduction of a terminal alkyne.
The resulting alkyne-tagged peptides and proteins are then available for subsequent conjugation to other molecules, such as fluorescent dyes, imaging agents, or drug molecules, via CuAAC. The 4-nitrophenyl carbonate group is a well-established amine-reactive moiety in peptide synthesis, and its use in this context provides a straightforward method for site-specific modification. nih.gov
Table 2: Reaction of this compound with Peptides/Proteins
| Target Functional Group | Reagent Moiety | Resulting Linkage | Introduced Functionality |
|---|
Derivatization of Lipids for Membrane Functionalization (e.g., DOPE derivatives)
Lipids and liposomes are crucial components in drug delivery and cell membrane studies. The functionalization of lipids allows for the attachment of targeting ligands, imaging agents, or other functionalities to lipid bilayers. Phospholipids containing a primary amine head group, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), are prime candidates for modification with this compound.
The reaction would proceed via nucleophilic attack of the primary amine of the DOPE headgroup on the carbonate, displacing the 4-nitrophenoxide leaving group and forming a stable carbamate linkage. This would result in a propargyl-functionalized DOPE lipid. These alkyne-tagged lipids can then be incorporated into liposomes or other lipid assemblies, presenting an alkyne handle on the surface for subsequent functionalization via CuAAC. This approach allows for the modular construction of functionalized lipid nanoparticles for various biomedical applications.
Modification of Carbohydrates and Nucleic Acids
The versatility of this compound extends to the modification of other important classes of biomolecules, including carbohydrates and nucleic acids, provided they contain a suitable primary amine functionality.
In carbohydrate chemistry, aminosugars can be targeted for propargylation. The reaction of the amine group of an aminosugar with the reagent would install a terminal alkyne, which can then be used to attach the carbohydrate to other molecules or surfaces. Research has shown that p-nitrophenyl carbonates can be used to modify sugar alcohols, indicating the feasibility of this approach.
Similarly, amine-modified nucleic acids can be functionalized using this reagent. Oligonucleotides can be synthesized with a primary amine at the 5' or 3' terminus, or internally. These amino-modified nucleic acids can then be reacted with this compound to introduce a propargyl group. The resulting alkyne-tagged DNA or RNA can be used in a variety of applications, including the construction of DNA-based nanostructures, the development of diagnostic probes, and the synthesis of therapeutic oligonucleotide conjugates.
Synthesis of Bioactive Compounds and Pharmacological Probes
The introduction of a propargyl group (containing a terminal alkyne) into bioactive molecules is a key strategy for their subsequent modification and study. The alkyne serves as a versatile handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction. This allows for the attachment of various functionalities, such as fluorophores, affinity tags, or drug delivery systems. "this compound" is designed for this purpose, with the 4-nitrophenyl carbonate group acting as a reactive moiety for coupling to nucleophiles, such as amines or alcohols, on a target molecule.
Amatoxins, a family of cyclic peptide toxins, are of significant interest in the development of antibody-drug conjugates (ADCs) due to their potent inhibition of RNA polymerase II. To create effective ADCs, the toxin needs to be linked to a monoclonal antibody that targets cancer cells. This is often achieved by introducing a chemical handle, such as an alkyne, onto the amatoxin molecule.
While the synthesis of alkyne-functionalized amatoxin derivatives has been reported, the specific use of "this compound" for this purpose is not explicitly detailed in the current body of scientific literature. In principle, this reagent could be used to introduce a propargyl carbamate linker onto an amino group present in a modified amatoxin scaffold. This would then allow for the subsequent conjugation to an azide-modified antibody via CuAAC. The general strategy involves the synthesis of an amatoxin analog bearing a functional group, such as an amine, that can react with the activated carbonate.
Table 1: Potential Reaction Scheme for Amatoxin Functionalization
| Reactant 1 | Reactant 2 | Product | Purpose |
| Amatoxin with a free amine group | This compound | Alkyne-functionalized amatoxin | Introduction of a "click" handle for ADC synthesis |
The terminal alkyne introduced by "this compound" is a key functional group for the construction of molecular probes for imaging and sensing. Once a molecule of interest (e.g., a peptide, a small molecule inhibitor, or a metabolite) is tagged with the alkyne group, it can be "clicked" onto a reporter molecule, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a chelating agent for radiolabeling.
The 4-nitrophenyl carbonate moiety provides a reactive site for the facile conjugation of the propargyl group to a wide range of molecules. This approach is particularly useful for creating probes to study biological processes in complex environments due to the high specificity and biocompatibility of the CuAAC reaction. While the concept is well-established, specific examples detailing the use of "this compound" for creating imaging or sensing probes are not prominently featured in published research.
Contributions to Polymer Chemistry and Materials Science
In polymer chemistry, the introduction of alkyne functionalities along a polymer backbone or at its chain ends allows for post-polymerization modification, which is a powerful tool for creating functional materials with tailored properties.
"this compound" could theoretically be used to synthesize alkyne-functionalized monomers prior to polymerization. For instance, a monomer containing a hydroxyl or amino group could be reacted with this reagent to install a propargyl carbonate or carbamate linkage. The resulting alkyne-bearing monomer could then be polymerized using various polymerization techniques.
However, the scientific literature more commonly describes other synthetic routes for creating alkyne-functionalized monomers, such as the use of propargyl halides or propargyl chloroformate. While the use of "this compound" is chemically plausible, its application in this specific context is not well-documented.
Alkyne-functionalized polymers can be cross-linked using bifunctional or multifunctional azides to form hydrogels and other cross-linked materials. The terminal alkyne groups introduced onto a polymer can serve as reactive sites for forming a polymer network. While "this compound" can be used to introduce these alkyne groups, it is not itself a cross-linking agent.
For surface modification, a surface bearing nucleophilic groups (e.g., amines on a modified silica (B1680970) or polymer surface) could be reacted with "this compound" to introduce terminal alkynes. These alkyne-modified surfaces can then be further functionalized by "clicking" on molecules with desired properties, such as biocompatible polymers (e.g., polyethylene (B3416737) glycol), bioactive peptides, or nanoparticles. This strategy allows for the creation of functional surfaces for applications in biosensing, chromatography, and biocompatible coatings. Again, while this is a viable synthetic strategy, specific and detailed research focusing on the use of "this compound" for these applications is limited.
Table 2: Summary of Potential Applications and Research Gaps
| Application Area | Potential Use of this compound | Documented Evidence |
| Synthesis of Amatoxin Derivatives | Introduction of an alkyne handle for ADC conjugation. | Limited to general principles; specific use not detailed. |
| Labeled Compounds for Imaging | Tagging biomolecules with an alkyne for "clicking" to reporter molecules. | General concept established; specific examples lacking. |
| Alkyne-Functionalized Monomers | Synthesis of monomers with pendant alkyne groups for polymerization. | Plausible but not a commonly reported method. |
| Cross-Linking and Surface Modification | Introducing alkyne groups onto polymers or surfaces for subsequent "clicking". | A viable strategy, but specific research is not prominent. |
Advanced Research Frontiers and Future Directions
Integration into Automated Synthesis and Flow Chemistry Platforms
The integration of 4-Nitrophenyl prop-2-yn-1-yl carbonate into automated synthesis and flow chemistry systems represents a significant step toward high-throughput screening and process optimization. Its nature as a stable, reactive building block makes it an ideal candidate for such technologies.
In automated platforms, robotic systems could utilize the compound for the rapid generation of compound libraries. For instance, arrays of diverse amines, thiols, or other nucleophiles could be reacted with this compound to synthesize a wide range of propargylated derivatives. The release of the 4-nitrophenolate (B89219) anion can be monitored spectrophotometrically, providing real-time data on reaction kinetics and completion, a feature highly compatible with automated workflows.
Flow chemistry offers advantages in terms of safety, efficiency, and scalability. The reaction of this compound with nucleophiles can be performed in continuous-flow reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This control minimizes byproduct formation and enhances yield. Furthermore, the terminal alkyne moiety can be subjected to subsequent in-line reactions, such as click chemistry or coupling reactions, within a multi-step flow process.
Table 1: Comparison of Batch vs. Flow Chemistry for Reactions of this compound
| Parameter | Batch Synthesis | Flow Chemistry |
| Reaction Control | Limited control over temperature gradients and mixing. | Precise control over temperature, pressure, and residence time. |
| Scalability | Challenging to scale up, potential for thermal runaway. | Easily scalable by extending reaction time or using larger reactors. |
| Safety | Handling of potentially energetic alkynes in large volumes. | Small reaction volumes at any given time enhance safety. |
| Multi-step Reactions | Requires isolation of intermediates between steps. | Can be integrated into continuous, multi-step sequences. |
| Process Monitoring | Offline analysis (TLC, GC-MS) is typically required. | In-line monitoring (e.g., UV-Vis for 4-nitrophenolate) is feasible. |
Expanding the Scope of One-Pot Transformations Involving this compound
The multifunctional nature of this compound is highly conducive to the design of novel one-pot transformations. Such processes, where multiple reaction steps occur in a single reaction vessel, improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste.
Future research could focus on developing tandem reactions that leverage both the carbonate and alkyne functionalities. For example, a nucleophile could first displace the 4-nitrophenyl group, followed by an intramolecular reaction involving the newly introduced group and the terminal alkyne. Another promising area is in multicomponent reactions, where this compound, a nucleophile, and a third reactant (e.g., an azide (B81097) for a click reaction) are combined in a single pot to rapidly generate complex molecular architectures.
Applications in Supramolecular Chemistry and Self-Assembly Processes
The rigid, linear structure of the propargyl group and the potential for π-π stacking interactions from the phenyl ring make this compound and its derivatives attractive building blocks for supramolecular chemistry.
Derivatives of this compound could be designed to self-assemble into well-ordered structures such as gels, liquid crystals, or nanotubes. For example, after reaction with a molecule containing a hydrogen-bonding motif (like a urea (B33335) or amide), the resulting propargylated compound could assemble into higher-order structures driven by these non-covalent interactions. The terminal alkyne can also be used as a reactive handle to attach these molecules to surfaces or to polymerize the self-assembled structures, creating robust new materials.
Mechanistic Deepening through Advanced Spectroscopic and Computational Techniques
While the general reactivity of activated carbonates is understood, advanced techniques can provide deeper insights into the specific reaction mechanisms of this compound. Kinetic studies on the reactions of similar compounds, such as 4-nitrophenyl phenyl carbonate, have utilized Brønsted-type plots to elucidate the nature of the transition state and the rate-determining step in aminolysis reactions. researchgate.netnih.govresearchgate.net These studies reveal that reactions can proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. researchgate.netresearchgate.net
Future studies on this compound could employ stopped-flow spectroscopy to observe reaction intermediates in real-time. Isotope labeling studies could pinpoint bond-forming and bond-breaking steps.
Computational chemistry, particularly Density Functional Theory (DFT), can be used to model reaction pathways and transition states. nih.gov Such calculations can predict activation energies, reaction geometries, and the influence of substituents on reactivity, complementing experimental findings. For instance, computational studies on bis(4-nitrophenyl) carbonate have been used to analyze its optimized geometry and vibrational frequencies. researchgate.net These approaches can be applied to understand the unique influence of the propargyl group on the carbonate's reactivity.
Table 2: Techniques for Mechanistic Investigation
| Technique | Information Gained |
| Stopped-Flow UV-Vis | Real-time kinetics, detection of short-lived intermediates. |
| NMR Spectroscopy | Structural elucidation of products and stable intermediates. |
| Isotope Labeling | Tracing the fate of atoms to confirm reaction pathways. |
| Density Functional Theory (DFT) | Calculation of transition state energies and geometries. nih.gov |
| Brønsted-Type Analysis | Correlation of reaction rates with nucleophile/leaving group pKa. researchgate.netnih.gov |
Sustainable and Biocatalytic Approaches to Alkyne Carbonate Synthesis and Reactivity
Developing sustainable methods for the synthesis and use of alkyne carbonates is a key future direction. This includes exploring greener synthetic routes that avoid hazardous reagents and minimize waste. One promising avenue is the use of carbon dioxide (CO2) as a C1 feedstock for carbonate synthesis. researchgate.net Research into catalytic systems for the coupling of CO2 with propargyl alcohol could provide a more sustainable route to this compound and related compounds. bohrium.com
Biocatalysis offers another approach to enhance the sustainability of reactions involving this compound. Enzymes such as lipases or proteases could potentially catalyze the selective acylation of nucleophiles using this compound as the acyl donor. This would allow reactions to be performed under mild, aqueous conditions. Furthermore, enzymatic processes could enable high chemo- and regioselectivity that may be difficult to achieve through traditional chemical methods. The development of recyclable catalysts for alkyne functionalization is also a relevant area of green chemistry. nih.gov
Q & A
Q. What are the recommended safety precautions when handling 4-nitrophenyl prop-2-yn-1-yl carbonate in laboratory settings?
- Methodological Answer : Handling requires strict adherence to safety protocols due to its reactivity and potential hazards. Key precautions include:
- Storage : Keep in a cool, dry place (<50°C) in a tightly sealed container under inert gas (e.g., nitrogen) to avoid moisture and decomposition (P233, P231, P412) .
- Handling : Use spark-free tools (P242) and avoid heat sources or open flames (P210, P220). Work in a fume hood with PPE (gloves, goggles) to prevent inhalation or skin contact .
- Emergency Measures : For skin contact, wash immediately with soap and water (P302+P352); for eye exposure, rinse thoroughly with water (P305+P351+P338) .
Q. What is a common synthetic route for preparing this compound?
- Methodological Answer : The compound is synthesized via nucleophilic substitution using propargyl alcohol and 4-nitrophenyl chloroformate in anhydrous conditions. A typical procedure involves:
- Dissolving propargyl alcohol in dry THF or dichloromethane.
- Adding 4-nitrophenyl chloroformate dropwise with a base (e.g., triethylamine) to neutralize HCl byproducts.
- Stirring at room temperature for 24–48 hours, followed by purification via recrystallization (e.g., chloroform/diethyl ether) .
Yields typically range from 60% to 85%, depending on stoichiometry and solvent purity .
Q. How is this compound characterized structurally?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to identify key signals (e.g., alkyne proton at ~2.5 ppm, aromatic nitro groups at ~8.2 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M+Na]).
- X-ray Crystallography : For solid-state analysis, SHELX software () or Mercury () can resolve crystal packing and bond angles .
Advanced Research Questions
Q. What role does this compound play in prodrug design?
- Methodological Answer : The carbonate group acts as a pH-sensitive cleavable linker for controlled drug release. For example:
- In , the alcohol group of a drug candidate was activated as a 4-nitrophenyl carbonate, enabling conjugation with a targeting moiety. Hydrolysis under physiological conditions releases the active drug (e.g., MMAE) with 60% efficiency .
- This approach minimizes off-target toxicity and enhances pharmacokinetics in cancer therapeutics .
Q. How can reaction mechanisms involving this compound be studied?
- Methodological Answer : Mechanistic insights are obtained via:
- Kinetic Studies : Monitor reaction progress using UV-Vis spectroscopy (e.g., release of 4-nitrophenolate at 400 nm).
- Computational Modeling : Density-functional theory (DFT) calculations () to analyze transition states and electron density distributions during aminolysis or hydrolysis .
- Isotopic Labeling : O tracing to confirm nucleophilic attack sites in carbonate cleavage .
Q. What challenges arise in crystallographic analysis of this compound derivatives?
- Methodological Answer : Challenges include:
- Crystal Twinning : Common due to the compound’s planar aromatic group. SHELXD () can resolve twinning via dual-space algorithms .
- Thermal Motion : High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements improve accuracy. Mercury CSD () visualizes voids and packing motifs to assess stability .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies (e.g., HPLC or TGA) reveal:
- Moisture Sensitivity : Hydrolysis occurs rapidly in humid environments, generating 4-nitrophenol and propiolic acid. Storage under inert gas (P231) and desiccants (P232) is critical .
- Thermal Degradation : Above 50°C, decomposition yields toxic gases (e.g., CO). Differential scanning calorimetry (DSC) identifies exothermic peaks correlating with degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
